molecular formula C23H16N2O5S B2399104 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921526-59-2

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2399104
CAS No.: 921526-59-2
M. Wt: 432.45
InChI Key: HKCGHYKQYXLADF-UHFFFAOYSA-N
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Description

“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains several functional groups and rings including a benzofuran ring, a thiazole ring, and a chromene ring . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Microwave-Assisted Synthesis and Antimicrobial Activity : A study by Raval, Naik, and Desai (2012) demonstrated that derivatives of the compound, synthesized using a microwave-assisted technique, exhibited significant antibacterial and antifungal activities. This synthesis method proved to be environmentally benign and efficient (Raval, Naik, & Desai, 2012).

  • Antimicrobial Properties of Thiazole Substituted Coumarins : Parameshwarappa et al. (2009) synthesized a series of compounds related to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide. These compounds demonstrated notable antibacterial and antifungal activities, indicating their potential use in treating microbial infections (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Chemosensor Applications

  • Detection of Cyanide Anions : Wang et al. (2015) developed coumarin benzothiazole derivatives, which can act as chemosensors for cyanide anions. These compounds undergo a color change in response to cyanide, making them useful for chemical detection (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Biological Activities and Applications

  • Synthesis and Bio-Evaluation of Amide Derivatives : Shah, Patel, Rajani, and Karia (2016) synthesized novel amide derivatives of the compound, evaluating them for potential antimicrobial, antifungal, and antimalarial activities. Their findings suggest potential applications in developing new therapeutic agents (Shah, Patel, Rajani, & Karia, 2016).

  • Potential Adenosine Receptor Ligands : Cagide, Borges, Gomes, and Low (2015) studied chromone-thiazole hybrids as potential ligands for human adenosine receptors. Their research contributes to the understanding of ligand-receptor binding, which is crucial in drug design (Cagide, Borges, Gomes, & Low, 2015).

  • Anticholinesterase Activity : Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and tested them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Their study found significant activity toward AChE, indicating potential therapeutic applications (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).

Future Directions

Benzofuran derivatives, such as this compound, have been found to have a wide range of biological and pharmacological applications . Therefore, future research may focus on exploring these applications further, developing new synthesis methods, or studying the compound’s mechanism of action in more detail.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5S/c1-2-28-18-9-5-7-14-11-19(29-20(14)18)16-12-31-23(24-16)25-21(26)15-10-13-6-3-4-8-17(13)30-22(15)27/h3-12H,2H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCGHYKQYXLADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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